5,6-Dichloro-2,4-dihydroxyquinoline
Description
5,6-Dichloro-2,4-dihydroxyquinoline is a quinoline derivative featuring chlorine atoms at positions 5 and 6 and hydroxyl groups at positions 2 and 3. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine atoms and hydrogen-bonding hydroxyl groups .
Properties
Molecular Formula |
C9H5Cl2NO2 |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
5,6-dichloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-2-5-8(9(4)11)6(13)3-7(14)12-5/h1-3H,(H2,12,13,14) |
InChI Key |
FPBFKLMOWGXLOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C=C2O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key quinoline derivatives and their structural distinctions:
Electronic and Reactivity Differences
- Electron-Withdrawing vs. In contrast, methoxy groups (e.g., in 6,7-Dimethoxy-4-hydroxyquinoline) donate electrons, altering reaction pathways .
- Hydrogen Bonding : The hydroxyl groups at positions 2 and 4 enable hydrogen bonding, enhancing solubility in polar solvents. This contrasts with methoxy-substituted analogs, which exhibit higher lipophilicity .
Research Findings and Challenges
- Asymmetry Effects: In 5,6-dichloro-2,3-dicyanoquinone (DDQ), asymmetry in bond lengths (e.g., C2–C3 vs. C5–C6) is attributed to chlorine’s electron-withdrawing effects. Similar distortions may occur in this compound, influencing its redox behavior .
- Solubility and Stability : The hydroxyl groups improve aqueous solubility but may increase susceptibility to oxidation compared to methoxy or chloro analogs. Stability under acidic/basic conditions requires optimization .
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